molecular formula C16H26BNO3 B1402988 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1375303-05-1

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1402988
M. Wt: 291.2 g/mol
InChI Key: USNVEVYTNAMJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2BM5TMD) is a chemical compound that has been studied in the scientific community for its potential applications in various fields, including medicine, chemistry, and biochemistry. 2BM5TMD is a heterocyclic compound with a unique structure, consisting of a pyridine ring with a butoxy-methyl substituent and a tetramethyl-dioxaborolan-2-yl group. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.

Scientific Research Applications

Structural and Physicochemical Analysis

Compounds related to 2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been studied for their structural and physicochemical properties. For example, derivatives of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, were synthesized and characterized using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses, as well as density functional theory (DFT), were employed to understand the molecular structures and electrostatic potential of these compounds (Huang et al., 2021).

Synthesis and Crystal Structure Elucidation

The synthesis and crystal structure of related compounds have been a focus of research. For instance, the study of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, a novel bifunctional building block for combinatorial chemistry, revealed structural differences compared to its regioisomer, providing insights into its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).

Application in Polymer Synthesis

Compounds with the tetramethyl-1,3,2-dioxaborolan structure have been used in polymer synthesis. For example, deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized using a palladium-catalyzed polycondensation process, highlighting the versatility of these compounds in advanced material production (Welterlich, Charov, & Tieke, 2012).

Enhanced Nanoparticle Production

The structure has been utilized in the creation of nanoparticles. For instance, heterodifunctional polyfluorenes, essential for bright and enduring fluorescence brightness, were synthesized for nanoparticle production, demonstrating potential applications in nanotechnology and imaging (Fischer, Baier, & Mecking, 2013).

Use in Fluoride Shuttle Batteries

Research into boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries has also utilized similar structures. Studies on compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have shown their effectiveness in enhancing battery performance due to their fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

properties

IUPAC Name

2-butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BNO3/c1-7-8-9-19-14-12(2)10-13(11-18-14)17-20-15(3,4)16(5,6)21-17/h10-11H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNVEVYTNAMJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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